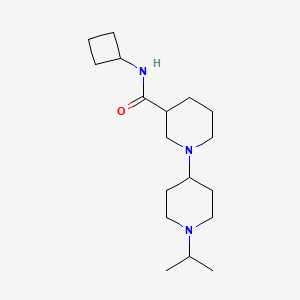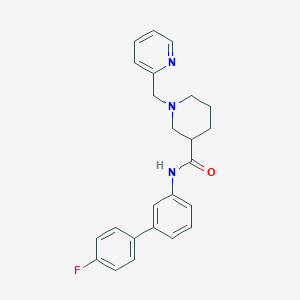![molecular formula C14H21N3O B6140233 N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B6140233.png)
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea (CPEU) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of urea derivatives, which are widely used in various fields such as medicine, agriculture, and industry. CPEU has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and differentiation. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to have anti-inflammatory and antiviral properties. In addition, N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. In addition, N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea. One area of interest is the development of new cancer treatments based on N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea. Another area of interest is the investigation of the neuroprotective effects of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea, which could have potential applications in the treatment of neurodegenerative diseases. Further research is also needed to better understand the mechanism of action of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea and its long-term effects on human health.
Synthesis Methods
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea can be synthesized through various methods, including the reaction of cyclohexylisocyanate with 4-pyridin-1-yl-ethanamine in the presence of a catalyst. The reaction results in the formation of N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea as a white crystalline solid with a melting point of 160-162°C.
Scientific Research Applications
N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. N-cyclohexyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
1-cyclohexyl-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(12-7-9-15-10-8-12)16-14(18)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXITJBFDNTQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[1-(pyridin-4-yl)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(3-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6140154.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(phenylthio)acetamide](/img/structure/B6140162.png)
![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6140174.png)
![2-{4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6140176.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6140186.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6140188.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6140203.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6140219.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-2-pyrazinyl)methyl]-3-phenylpropanamide](/img/structure/B6140222.png)
![methyl N-{[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}methioninate](/img/structure/B6140224.png)
![N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6140232.png)
![1-cycloheptyl-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6140249.png)